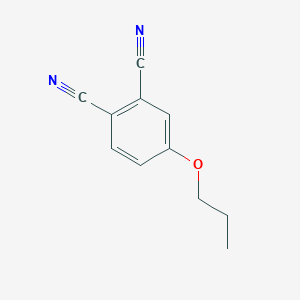

4-Propoxyphthalonitrile

Description

4-Propoxyphthalonitrile is an organic compound with the molecular formula C11H10N2O. It is a derivative of phthalonitrile, characterized by the presence of a propoxy group attached to the benzene ring. This compound is typically found as a white to light yellow powder or crystalline solid .

Properties

IUPAC Name |

4-propoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-5-14-11-4-3-9(7-12)10(6-11)8-13/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLZRCSOLOTEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343304 | |

| Record name | 4-Propoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106144-18-7 | |

| Record name | 4-Propoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propoxyphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxyphthalonitrile generally involves the reaction of phthalonitrile with propyl alcohol in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{Phthalonitrile} + \text{Propyl Alcohol} \rightarrow \text{4-Propoxyphthalonitrile} ]

Industrial Production Methods: Industrial production of 4-Propoxyphthalonitrile follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Propoxyphthalonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Propoxyphthalonitrile (C11H10N2O) is a compound that has gained attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of 4-Propoxyphthalonitrile, focusing on its roles in materials science, medicinal chemistry, and as a building block in organic synthesis.

4-Propoxyphthalonitrile has been explored for its use in the development of advanced materials, particularly in the field of polymers and coatings. Its ability to form stable complexes with metals and its thermal stability make it a candidate for:

- Polymer Synthesis : It can be used as a monomer in the synthesis of high-performance polymers with desirable mechanical and thermal properties.

- Coatings : The compound's properties allow it to be incorporated into coatings that require durability and resistance to environmental factors.

Case Study: Polymer Development

Research has demonstrated that incorporating 4-Propoxyphthalonitrile into polymer matrices enhances their thermal stability and mechanical strength. A study published in a peer-reviewed journal highlighted the synthesis of a new polymer blend using this compound, resulting in materials suitable for aerospace applications due to their lightweight and high-temperature resistance .

Medicinal Chemistry Applications

In medicinal chemistry, 4-Propoxyphthalonitrile has shown potential as an intermediate in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to compounds with biological activity.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anticancer Agents | Used as a precursor for compounds targeting cancer cells. |

| Antimicrobial Agents | Investigated for its ability to synthesize derivatives with antimicrobial properties. |

Case Study: Anticancer Research

A notable study focused on synthesizing derivatives of 4-Propoxyphthalonitrile that exhibited cytotoxic effects against various cancer cell lines. The results indicated that specific modifications to the compound could enhance its efficacy as an anticancer agent .

Organic Synthesis

4-Propoxyphthalonitrile serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitutions : It can undergo nucleophilic attacks, facilitating the introduction of different functional groups.

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions, leading to the formation of complex cyclic structures.

Case Study: Synthesis of Novel Compounds

Research has demonstrated successful methodologies using 4-Propoxyphthalonitrile as a starting material for synthesizing novel organic compounds with potential applications in drug development and materials science .

Mechanism of Action

The mechanism of action of 4-Propoxyphthalonitrile involves its interaction with various molecular targets. The nitrile groups can participate in polymerization reactions, forming cross-linked networks. The propoxy group enhances the solubility and reactivity of the compound, making it suitable for various applications. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Phthalonitrile: The parent compound, lacking the propoxy group.

4-Methoxyphthalonitrile: Similar structure but with a methoxy group instead of a propoxy group.

4-Ethoxyphthalonitrile: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness: 4-Propoxyphthalonitrile is unique due to the presence of the propoxy group, which imparts distinct physical and chemical properties. This group enhances the solubility and reactivity of the compound, making it more versatile for various applications compared to its analogs .

Biological Activity

4-Propoxyphthalonitrile is a synthetic compound belonging to the class of phthalonitriles, which are known for their diverse biological activities, including antioxidant and antimicrobial properties. This article delves into the biological activity of 4-Propoxyphthalonitrile, summarizing key research findings, case studies, and data on its pharmacological applications.

Chemical Structure and Properties

4-Propoxyphthalonitrile is characterized by its phthalonitrile backbone with a propoxy substituent. Its structure can be represented as follows:

The presence of the propoxy group influences its solubility and interaction with biological systems, enhancing its potential for various applications.

Antioxidant Activity

Research has demonstrated that phthalonitrile derivatives exhibit significant antioxidant properties. The antioxidant activity of 4-Propoxyphthalonitrile can be assessed through various methods, including:

- DPPH Free Radical Scavenging Activity : This method evaluates the ability of the compound to neutralize free radicals.

- Ferrous Ion Chelating Activity : This assesses the compound’s ability to bind ferrous ions, preventing oxidative damage.

- Reducing Power Activity : This method measures the capacity of the compound to reduce ferric ions to ferrous ions.

In a study focused on related phthalonitrile compounds, it was found that derivatives exhibited varying degrees of antioxidant activity, suggesting that structural modifications significantly influence their efficacy .

Antimicrobial Properties

The antimicrobial activity of 4-Propoxyphthalonitrile has been investigated against various bacterial and fungal strains. The methodologies employed include:

- Disc Diffusion Method : This involves placing discs impregnated with the compound on agar plates inoculated with microorganisms.

- Minimum Inhibitory Concentration (MIC) : This test determines the lowest concentration of the compound that inhibits microbial growth.

Findings indicate that 4-Propoxyphthalonitrile exhibits promising antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of phthalonitrile derivatives, including 4-Propoxyphthalonitrile. Here are some notable findings:

These studies collectively highlight the potential of 4-Propoxyphthalonitrile as a multifunctional agent in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.